Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with methoxycarbonylating agents. One common method is the esterification of indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(3-methoxy-3-oxopropyl)-9H-β-carboline-3-carboxylate
Uniqueness
Methyl 1-(3-methoxy-3-oxopropyl)-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Properties
CAS No. |
106202-36-2 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)indole-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)7-8-15-9-11(14(17)19-2)10-5-3-4-6-12(10)15/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
KUTQHVRYRWIUGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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